molecular formula C5H5ClO2 B14301906 4,5-Dihydrofuran-3-carbonyl chloride CAS No. 117943-06-3

4,5-Dihydrofuran-3-carbonyl chloride

Cat. No.: B14301906
CAS No.: 117943-06-3
M. Wt: 132.54 g/mol
InChI Key: HSJYOMISMAWXFE-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-3-carbonyl chloride is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a carbonyl chloride group at the 3-position of the dihydrofuran ring makes this compound particularly reactive and useful in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydrofuran-3-carbonyl chloride typically involves the chlorination of 4,5-dihydrofuran-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydrofuran-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,5-dihydrofuran-3-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Esters and Amides: Formed through nucleophilic substitution.

    4,5-Dihydrofuran-3-carboxylic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

4,5-Dihydrofuran-3-carbonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form diverse derivatives.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydrofuran-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

    4,5-Dihydrofuran-3-carboxylic acid: The parent compound from which 4,5-Dihydrofuran-3-carbonyl chloride is derived.

    Furan-3-carbonyl chloride: A similar compound with a fully unsaturated furan ring.

Uniqueness: this compound is unique due to the presence of the dihydrofuran ring, which imparts different reactivity and properties compared to fully unsaturated furans. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

117943-06-3

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

IUPAC Name

2,3-dihydrofuran-4-carbonyl chloride

InChI

InChI=1S/C5H5ClO2/c6-5(7)4-1-2-8-3-4/h3H,1-2H2

InChI Key

HSJYOMISMAWXFE-UHFFFAOYSA-N

Canonical SMILES

C1COC=C1C(=O)Cl

Origin of Product

United States

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